REACTION_CXSMILES
|
[CH3:1][C:2](=[O:6])[C:3](=[O:5])[CH3:4].[C:7]1(C)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1COCC1>[OH:5][C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:4])[C:2](=[O:6])[CH3:1]
|
Name
|
Grignard reagent
|
Quantity
|
6.13 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)=O
|
Name
|
|
Quantity
|
3.25 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.95 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
it was quenched with 5% sulfuric acid to pH=4.5±1
|
Type
|
CUSTOM
|
Details
|
to give 689 g of crude product
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation (88°-93° C., 1.2-3 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)=O)(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |